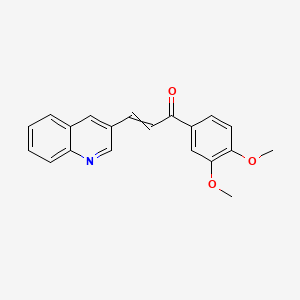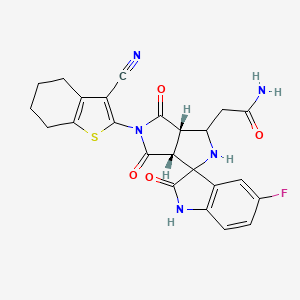
C24H20FN5O4S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C24H20FN5O4S is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings, a fluorine atom, and various functional groups that contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C24H20FN5O4S involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Introduction of Functional Groups: Functional groups such as fluorine, nitro, and sulfonyl groups are introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final step involves the coupling of various intermediates to form the complete molecule. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes:
Batch Reactors: Large batch reactors are used to carry out the multi-step synthesis.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
C24H20FN5O4S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Oxidation of the aromatic rings can lead to the formation of quinones.
Reduction: Reduction of nitro groups can yield amines.
Wissenschaftliche Forschungsanwendungen
C24H20FN5O4S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of C24H20FN5O4S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Vergleich Mit ähnlichen Verbindungen
C24H20FN5O4S: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with aromatic rings and similar functional groups, such as and .
Uniqueness: The presence of the fluorine atom and specific functional groups in
Eigenschaften
Molekularformel |
C24H20FN5O4S |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
2-[(3aR,6aS)-5-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |
InChI |
InChI=1S/C24H20FN5O4S/c25-10-5-6-14-13(7-10)24(23(34)28-14)19-18(15(29-24)8-17(27)31)20(32)30(21(19)33)22-12(9-26)11-3-1-2-4-16(11)35-22/h5-7,15,18-19,29H,1-4,8H2,(H2,27,31)(H,28,34)/t15?,18-,19+,24?/m1/s1 |
InChI-Schlüssel |
NFAWCQBGFWYSGT-YIYNWQHESA-N |
Isomerische SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)F)NC5=O)NC4CC(=O)N)C#N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)F)NC5=O)CC(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


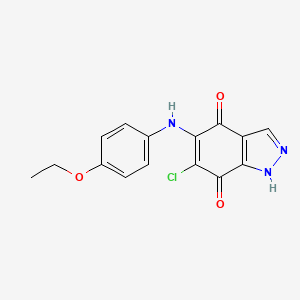
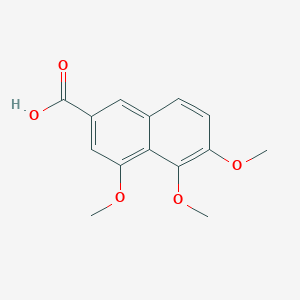

![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
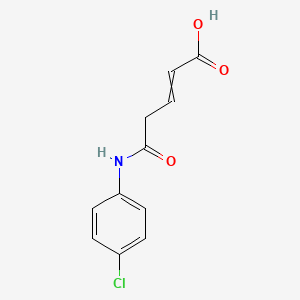

![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
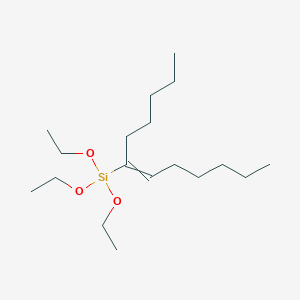

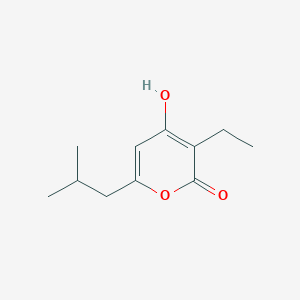
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
